1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and piperidine rings. The carbonyl group could then be introduced through a reaction such as a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and piperidine rings would give the molecule a certain degree of rigidity, while the carbonyl group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group could be reduced to an alcohol, or it could react with a nucleophile in a reaction such as a nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could increase its solubility in polar solvents, while the presence of the nonpolar pyrazole and piperidine rings could increase its solubility in nonpolar solvents .Future Directions
Properties
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)10-15-11-16(22-21-15)18(24)23-8-6-19(25,7-9-23)17-5-4-14(3)12-20-17/h4-5,11-13,25H,6-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEOBTHNJHEKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=NNC(=C3)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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